OIT in Polar vs. Nonpolar Base Oils
In a 2025 study by Miao et al., the oxidation induction time (OIT) of various alkylated diphenylamines was measured in both nonpolar (PAO) and polar (DIOS) base oils. The results demonstrate that for para-substituted diphenylamines, increasing alkyl chain length from a methyl group (DMDPA) to an octyl group (ODA/Bis(4-octylphenyl)amine) dramatically enhances OIT in polar base oils. Specifically, OIT increased from 40 minutes for DMDPA in PAO to a range of 3235-3198 minutes for para-octyl substituted variants in PAO and DIOS, respectively [1]. This represents a >80-fold increase in OIT relative to the dimethyl analog, directly attributable to the improved compatibility and radical trapping ability conferred by the longer alkyl chain in polar environments [1].
| Evidence Dimension | Oxidation Induction Time (OIT) in different base oil types |
|---|---|
| Target Compound Data | OIT of ~3235 min in PAO and ~3198 min in DIOS for p-octyl-substituted diphenylamines |
| Comparator Or Baseline | 4,4'-Dimethyldiphenylamine (DMDPA) with OIT of 40 min in PAO and 48 min in DIOS |
| Quantified Difference | OIT increased by a factor of >80 (from 40 min to >3000 min) when moving from a p-methyl to a p-octyl substituent |
| Conditions | DSC isothermal oxidation test in poly-α-olefin (PAO) and diisooctyl sebacate (DIOS) base oils |
Why This Matters
This data provides a direct, quantitative justification for selecting the specific p-octyl chain length of Bis(4-octylphenyl)amine over shorter-chain analogs to maximize the oxidation resistance and service life of lubricant formulations, especially in polar synthetic ester-based oils.
- [1] Miao, C., et al. (2025). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega, 10(46), 55234-55241. View Source
